N,N,2-Trimethylpent-4-enethioamide
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Overview
Description
N,N,2-Trimethylpent-4-enethioamide is an organic compound with a unique structure that includes a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethylpent-4-enethioamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the hydrosilation process, where unsaturated hydrocarbons react with hydrosilane in the presence of a platinum catalyst . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilation processes, optimized for efficiency and cost-effectiveness. The use of advanced catalysts and controlled reaction environments ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethylpent-4-enethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,2-Trimethylpent-4-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,2-Trimethylpent-4-enethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylthioacetamide
- N,N-Diethylthioacetamide
- N,N-Dimethylthioformamide
Uniqueness
N,N,2-Trimethylpent-4-enethioamide is unique due to its specific structure, which includes a thioamide group attached to a pentene backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
67797-42-6 |
---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
N,N,2-trimethylpent-4-enethioamide |
InChI |
InChI=1S/C8H15NS/c1-5-6-7(2)8(10)9(3)4/h5,7H,1,6H2,2-4H3 |
InChI Key |
NTHCMDKIIMFLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)C(=S)N(C)C |
Origin of Product |
United States |
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